ACHN-975 is a small-molecule inhibitor of the enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in Gram-negative bacteria responsible for the first committed step of lipid A biosynthesis. Lipid A is a crucial component of the outer membrane of Gram-negative bacteria, and its disruption leads to bacterial death. Due to its specific target and potent activity, ACHN-975 has been investigated as a potential antibiotic against Gram-negative bacterial infections.
The molecular structure of ACHN-975 consists of a hydroxamate group, a rigid alkynyl group, and a hydrophobic tail. Crystallographic studies have revealed its binding mode within the active site of LpxC. The hydroxamate group coordinates with the zinc ion in the active site, while the hydrophobic tail interacts with a hydrophobic pocket.
ACHN-975 acts as a competitive inhibitor of LpxC, binding to the enzyme's active site and preventing its natural substrate from binding. This inhibition disrupts the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane in Gram-negative bacteria. The disruption of lipid A synthesis ultimately leads to bacterial cell death, giving ACHN-975 its antibacterial activity.
Despite its initial promise, ACHN-975 faced challenges during clinical development due to cardiovascular toxicity. Future research directions could involve:
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: